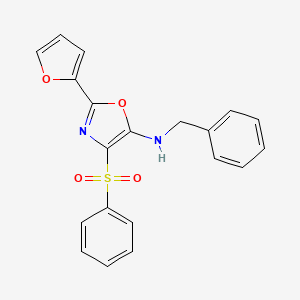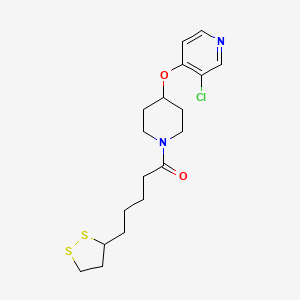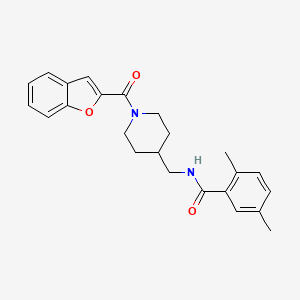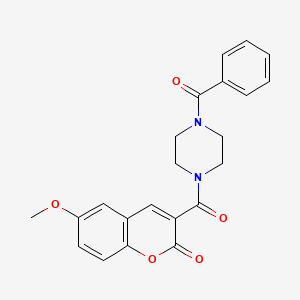
4-(benzenesulfonyl)-N-benzyl-2-(furan-2-yl)-1,3-oxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds closely related to "4-(benzenesulfonyl)-N-benzyl-2-(furan-2-yl)-1,3-oxazol-5-amine" involves multi-step chemical reactions, starting from basic furan derivatives and incorporating benzenesulfonyl and benzyl groups into the oxazole ring. A study by Bertinaria et al. (2003) on a series of compounds synthesized by coupling H3-antagonist SKF 91486 with NO-donor 3-phenylfuroxan-4-yloxy and 3-benzenesulfonylfuroxan-4-yloxy moieties highlights the complexity of synthesizing molecules with benzenesulfonyl and furan components (Bertinaria et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds similar to "4-(benzenesulfonyl)-N-benzyl-2-(furan-2-yl)-1,3-oxazol-5-amine" typically features a complex arrangement of rings, including oxazole and furan, attached to a benzene ring through sulfonyl and benzyl linkers. The structural elucidation of these compounds often relies on spectroscopic methods, such as NMR and X-ray crystallography, to determine the orientation of the substituents and the overall molecular geometry. A study on the spectral characterisation of oxazol-5(4H)-ones by Palcut (2005) provides insights into the spectroscopic analysis of compounds with similar structural features (Palcut, 2005).
Chemical Reactions and Properties
Chemical reactions involving "4-(benzenesulfonyl)-N-benzyl-2-(furan-2-yl)-1,3-oxazol-5-amine" and its analogs can be diverse, including substitution reactions, cyclization, and interactions with nucleophiles or electrophiles. The presence of the benzenesulfonyl group can influence the reactivity of the compound, making it a potential candidate for further functionalization. A study by Cui et al. (2018) on the synthesis of sulfonylated furan derivatives through a metal-free three-component reaction provides an example of how sulfonyl groups can participate in complex chemical transformations (Cui et al., 2018).
Physical Properties Analysis
The physical properties of "4-(benzenesulfonyl)-N-benzyl-2-(furan-2-yl)-1,3-oxazol-5-amine" would likely include solubility in organic solvents, melting point, and possibly crystalline structure, which are essential for determining its suitability for specific applications. The synthesis and characterization of related compounds, such as those by Wang et al. (2014), who explored the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides, can offer a basis for predicting the physical properties of similar compounds (Wang et al., 2014).
Chemical Properties Analysis
The chemical properties of such a compound would encompass its reactivity, stability under various conditions, and potential interactions with biological targets. Research on related molecules can provide insights into the chemical behavior and potential applications of "4-(benzenesulfonyl)-N-benzyl-2-(furan-2-yl)-1,3-oxazol-5-amine." For instance, the work by Sorba et al. (1996) on the synthesis of benzenesulfonyl substituted furoxans offers a glimpse into the reactivity of sulfonyl groups in complex organic molecules (Sorba et al., 1996).
Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
An efficient method involves the use of sodium benzenesulfinates in a domino process for preparing sulfonylated furan derivatives, showcasing excellent functional group tolerance and good efficiency (Cui et al., 2018). This strategy highlights the role of benzenesulfonyl-based compounds in synthesizing heterocyclic structures with potential for further functionalization.
Anticancer Activities
The compound's derivatives, specifically those featuring the furan moiety, have been studied for their microtubule-destabilizing properties, revealing significant anti-proliferative effects against human cancer cell lines. These findings underscore the potential of such derivatives in cancer research (Stepanov et al., 2015).
Chemical Space Exploration
Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, serve as key intermediates in chemical transformations. This application demonstrates the utility of benzenesulfonyl-based compounds in accessing diverse chemical libraries, including privileged scaffolds (Fülöpová & Soural, 2015).
Antimicrobial Activities
Novel triazole derivatives synthesized from reactions involving benzenesulfonyl moieties have shown good to moderate antimicrobial activities against various microorganisms. This application indicates the importance of such compounds in the development of new antimicrobial agents (Bektaş et al., 2007).
Enantioselective Synthesis
The compound plays a crucial role in the enantioselective synthesis of furan-2-yl amines and amino acids, highlighting its significance in producing chiral molecules with potential pharmaceutical applications (Demir et al., 2003).
Safety And Hazards
Direcciones Futuras
Furan and its derivatives have a wide range of applications in various fields, including medicinal chemistry, sustainable chemistry, and materials science . The development of new furan derivatives and the exploration of their properties and applications is an active area of research. Future directions could include the synthesis of new furan derivatives, the study of their properties and mechanisms of action, and the development of new applications for these compounds .
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-N-benzyl-2-(furan-2-yl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c23-27(24,16-10-5-2-6-11-16)20-19(21-14-15-8-3-1-4-9-15)26-18(22-20)17-12-7-13-25-17/h1-13,21H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNPHLHLCJBKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzenesulfonyl)-N-benzyl-2-(furan-2-yl)-1,3-oxazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-hydroxy-N-(3-methylphenyl)-2-oxo-1,5,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-b]pyridine-3-carboxamide](/img/structure/B2488863.png)
![1-(3,4-difluorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2488864.png)
![4-(dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2488865.png)
![Methyl 2-{[(1Z)-4,4,4-trifluoro-2-[(Z)-furan-2-carbonyl]-3-oxobut-1-EN-1-YL]amino}benzoate](/img/structure/B2488866.png)
![4-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole](/img/structure/B2488869.png)
![2-[cyano(1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile](/img/structure/B2488870.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2488871.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2488876.png)
![5-(6-Methylpyrimidin-4-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride](/img/structure/B2488877.png)
![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide](/img/structure/B2488880.png)

![3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2488883.png)